(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile
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Description
(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((2,4-dimethylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C26H21N3S and its molecular weight is 407.54. The purity is usually 95%.
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Scientific Research Applications
Organic Synthesis and Chemical Properties
- The reduction of (E)-3-aryl-2-(4-arylthiazol-2-yl)acrylonitriles with lithium aluminum hydride has been explored to afford (Z)-1-amino-3-aryl-2-(thiazol-2-yl)prop-1-ene derivatives, showcasing potential routes for the synthesis of structurally related compounds (Frolov et al., 2005).
Photophysical and Electrochemical Applications
- Studies on donor-acceptor substituted thiophene dyes, including structures similar to the query compound, have shown enhanced nonlinear optical limiting behavior, indicating potential use in optoelectronic devices and protective applications for human eyes and optical sensors (Anandan et al., 2018).
X-ray Crystallography and Structural Analysis
- The X-ray diffraction analysis of a related compound demonstrated the utility of these compounds in elucidating structural aspects of novel organic materials, aiding in the development of materials with tailored properties (Shablykin et al., 2010).
Antimicrobial and Biological Activities
- New heteroarylacrylonitriles, including structures similar to the target compound, have been synthesized and tested for in vitro cytotoxic potency against various cancer cell lines, revealing insights into structure-activity relationships and potential therapeutic applications (Sa̧czewski et al., 2004).
Material Science and Engineering
- The molecular engineering of organic sensitizers for solar cell applications has explored compounds with similar structural motifs, indicating the potential for these materials in photovoltaic technologies (Kim et al., 2006).
Properties
IUPAC Name |
(Z)-3-(2,4-dimethylanilino)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N3S/c1-18-8-13-24(19(2)14-18)28-16-23(15-27)26-29-25(17-30-26)22-11-9-21(10-12-22)20-6-4-3-5-7-20/h3-14,16-17,28H,1-2H3/b23-16- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISBBNFQJIGSPU-KQWNVCNZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.